Electronic Modulation Advantage from Dual Fluoro/Methoxy Substitution
The target compound carries an ortho‑fluorine (electron‑withdrawing) and a para‑methoxy (electron‑donating) substituent, creating a unique electrostatic potential surface not present in the unsubstituted 4‑phenylthiophene‑2‑carbaldehyde (2a) or the mono‑substituted 4‑(4‑methoxyphenyl)‑thiophene‑2‑carbaldehyde (2f). Computed XLogP3 for the target compound is 3.1, compared with 2.6 for 4‑phenylthiophene‑2‑carbaldehyde (2a, predicted via PubChem) and approximately 2.9 for 4‑(4‑methoxyphenyl)‑thiophene‑2‑carbaldehyde (2f) [1][2]. The topological polar surface area (tPSA) for the target compound is 54.5 Ų, identical to the tPSA of the non‑fluorinated 2f but with a higher hydrogen‑bond acceptor count (4 vs. 2) contributed by the fluorine and methoxy oxygens, which can modulate target engagement [1]. This differential physicochemical signature means the target compound cannot be regarded as a simple surrogate for 2a or 2f in medicinal chemistry campaigns where lipophilicity‑driven membrane permeability or polar interactions with a binding site are critical design parameters.
| Evidence Dimension | Lipophilicity (XLogP3) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.1; tPSA = 54.5 Ų; H‑bond acceptors = 4 [1] |
| Comparator Or Baseline | 4‑Phenylthiophene‑2‑carbaldehyde (2a): XLogP3 ≈ 2.6; tPSA = 45.2 Ų; H‑bond acceptors = 1. 4‑(4‑Methoxyphenyl)‑thiophene‑2‑carbaldehyde (2f): XLogP3 ≈ 2.9; tPSA = 54.5 Ų; H‑bond acceptors = 2 [1][2] |
| Quantified Difference | ΔXLogP3 = +0.5 vs. 2a and +0.2 vs. 2f; ΔH‑bond acceptors = +3 vs. 2a and +2 vs. 2f |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) and Cactvs; values for comparators sourced from PubChem entries for their respective CIDs [1][2] |
Why This Matters
Differences in XLogP3 of 0.2–0.5 log units and a doubling of hydrogen‑bond acceptor count are sufficient to alter predicted membrane permeability and protein‑ligand binding thermodynamics, making procurement of the exact substitution pattern essential for SAR consistency.
- [1] PubChem. Compound Summary: 4-(2-Fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde, CID 138985500. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary: 4-Phenylthiophene-2-carbaldehyde, CID 574830; 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde, CID 2772779. National Center for Biotechnology Information. View Source
